![molecular formula C15H17ClO3 B5217864 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one](/img/structure/B5217864.png)
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of drugs known as imidazoles and is used to treat fungal infections of the skin, mouth, and vagina. Clotrimazole is also used in the treatment of ringworm and jock itch.
Mechanism of Action
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one has been found to have a low toxicity profile and is generally well-tolerated by patients. It has been shown to have minimal effects on the human body, with no significant changes in biochemical or physiological parameters.
Advantages and Limitations for Lab Experiments
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is a widely available and inexpensive antifungal agent, making it a popular choice for laboratory experiments. However, its specificity for fungal cells may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one. These include:
1. Investigation of its potential use in the treatment of Alzheimer's disease.
2. Exploration of its anticancer properties.
3. Development of new formulations and delivery methods for improved efficacy.
4. Investigation of its potential use in the treatment of other fungal infections.
In conclusion, 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is a widely used antifungal medication with a well-established mechanism of action. Its low toxicity profile and availability make it a popular choice for laboratory experiments. Future research may uncover new applications for this versatile compound.
Synthesis Methods
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is synthesized by the reaction of 2-chloro-4,6-diphenylpyrimidine with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with butyl bromide and sodium ethoxide to yield 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one.
Scientific Research Applications
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. It has also been studied for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-butyl-6-chloro-7-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-10-7-15(17)19-13-9-14(18-4-2)12(16)8-11(10)13/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYKKWNKBBCIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.